molecular formula C4H9NO2 B12426271 4-amino(1,2,3,4-13C4)butanoic acid

4-amino(1,2,3,4-13C4)butanoic acid

Cat. No.: B12426271
M. Wt: 107.091 g/mol
InChI Key: BTCSSZJGUNDROE-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino(1,2,3,4-13C4)butanoic acid is a stable isotope-labeled analog of the endogenous metabolite 4-aminobutanoic acid, uniformly labeled with carbon-13 at all four positions of its carbon backbone. This high-purity compound is synthetically designed to serve as a Critical Tool for tracing metabolic pathways, particularly in neurotransmitter and amino acid metabolism research. Its primary research value lies in its use as an internal standard in quantitative mass spectrometry, where it enables highly precise and accurate measurements of its endogenous counterpart in complex biological matrices, thereby minimizing analytical variability. In mechanistic and pharmacokinetic studies, this compound facilitates the detailed elucidation of absorption, distribution, metabolism, and excretion (ADME) profiles. The incorporation of the 13C4 label allows researchers to distinguish the administered compound from endogenous substances, providing clear insights into its biochemical fate without isotopic interference. Furthermore, 4-aminobutanoic acid is known to undergo intramolecular cyclization upon heating to form a lactam structure . This specific reactivity, when studied using the labeled version, can help clarify the compound's stability and decomposition pathways under various conditions. As a stable isotope-labeled derivative, it is an indispensable resource for advanced research in chemistry, biology, and medicine, strictly for professional laboratory applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO2

Molecular Weight

107.091 g/mol

IUPAC Name

4-amino(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1+1,2+1,3+1,4+1

InChI Key

BTCSSZJGUNDROE-JCDJMFQYSA-N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13CH2]N

Canonical SMILES

C(CC(=O)O)CN

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment for 4 Amino 1,2,3,4 13c4 Butanoic Acid

Precursor Selection and ¹³C Enrichment Strategies for Uniform Labeling

The synthesis of a uniformly ¹³C-labeled molecule such as 4-amino(1,2,3,4-¹³C₄)butanoic acid necessitates the use of a starting material that is itself uniformly enriched with the ¹³C isotope. The choice of precursor is dictated by its commercial availability, cost, and the efficiency of its conversion to the target molecule. For a four-carbon compound like GABA, logical precursors include uniformly labeled four-carbon dicarboxylic acids or their derivatives.

One common strategy for producing uniformly labeled biomolecules is through biological synthesis, where microorganisms are cultured in a medium containing a ¹³C-enriched carbon source, such as [U-¹³C]-glucose. mdpi.com This method allows for the incorporation of ¹³C atoms throughout the metabolic pathways, leading to the production of a wide range of uniformly labeled compounds, including amino acids. However, for the specific synthesis of 4-amino(1,2,3,4-¹³C₄)butanoic acid, a more direct chemical synthesis approach starting from a highly enriched precursor is often preferred to ensure high isotopic purity and to avoid complex purification procedures from a biological matrix.

Commercially available, highly enriched precursors are therefore the cornerstone of efficient chemical synthesis. For the synthesis of 4-amino(1,2,3,4-¹³C₄)butanoic acid, potential starting materials include:

Succinic acid (¹³C₄)

Potassium cyanide (¹³C)

1,4-Dihalobutane (¹³C₄)

The selection among these would depend on the chosen synthetic route and the desire to maximize the incorporation of the ¹³C label from the most cost-effective starting material.

Multi-step Organic Synthesis and Isotopic Incorporation for 4-amino(1,2,3,4-¹³C₄)butanoic acid

A potential synthetic pathway starting from uniformly labeled succinic acid (¹³C₄) is outlined below. This method is analogous to established, non-isotopic GABA synthesis routes.

Step 1: Conversion of Succinic Acid (¹³C₄) to Succinimide (B58015) (¹³C₄)

Uniformly labeled succinic acid can be converted to succinimide (¹³C₄) by heating with urea (B33335) or by a two-step process involving the formation of the diammonium salt followed by thermal decomposition.

Step 2: Hofmann Rearrangement of Succinimide (¹³C₄)

The resulting succinimide (¹³C₄) can then undergo a Hofmann rearrangement. This reaction, typically carried out using a hypohalite solution (e.g., sodium hypobromite (B1234621) or sodium hypochlorite) in an alkaline medium, converts the imide into a primary amine. In this case, the ring is opened, and the carboxyl group is lost as carbon dioxide, yielding 4-aminobutanoic acid. However, to preserve all four labeled carbons, a modified approach is necessary.

A more suitable approach that retains all four carbon atoms would be the reduction of a nitrile group. A plausible synthetic scheme is as follows:

Alternative Step 1: Synthesis of Succinonitrile (B93025) (¹³C₄)

Starting from a labeled 1,2-dihaloethane (which can be synthesized from labeled ethylene), reaction with labeled potassium cyanide would yield succinonitrile (¹³C₄).

Alternative Step 2: Selective Reduction of Succinonitrile (¹³C₄)

The selective reduction of one of the nitrile groups in succinonitrile (¹³C₄) to a primary amine, while the other is hydrolyzed to a carboxylic acid, presents a significant challenge. A more controlled approach would involve:

Monohydrolysis of Succinonitrile (¹³C₄): Partial hydrolysis of succinonitrile (¹³C₄) to yield 3-cyanopropanoic acid (¹³C₄).

Reduction of the Nitrile Group: The nitrile group of 3-cyanopropanoic acid (¹³C₄) can then be reduced to a primary amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., using a palladium on carbon catalyst) or with a metal hydride like lithium aluminum hydride followed by careful workup.

A representative synthesis for a related compound, 4-Amino-4-(furan-2-yl)butanoic acid, involves the reduction of a nitro group to an amine using catalytic hydrogenation (H₂/Pd-C). This highlights the utility of catalytic hydrogenation in the synthesis of amino acids.

The following table summarizes a potential multi-step synthesis:

StepDescriptionReagents/ConditionsIntermediate/Product
1Conversion of Succinic Acid (¹³C₄) to Succinic Anhydride (¹³C₄)Dehydrating agent (e.g., acetyl chloride, heat)Succinic Anhydride (¹³C₄)
2Formation of Succinamic Acid (¹³C₄)AmmoniaSuccinamic Acid (¹³C₄)
3Hofmann RearrangementSodium hypobromite, NaOH4-amino(1,2,3,4-¹³C₄)butanoic acid

This table presents a generalized synthetic route. Specific reaction conditions would need to be optimized for the labeled compounds.

Radiochemical and Isotopic Purity Verification in Synthesized 4-amino(1,2,3,4-¹³C₄)butanoic acid

The verification of both radiochemical (if applicable) and isotopic purity is a critical final step in the synthesis of any isotopically labeled compound. For the stable isotope-labeled 4-amino(1,2,3,4-¹³C₄)butanoic acid, the primary focus is on determining the isotopic enrichment and confirming the absence of unlabeled or partially labeled species. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the principal analytical techniques employed for this purpose.

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry, particularly techniques like time-of-flight (TOF) MS, provides the necessary resolving power to differentiate between the isotopologues of a compound. The isotopic purity is calculated by analyzing the intensities of the ion peaks corresponding to the different labeled states.

The process generally involves:

Analysis by LC-HRMS: The synthesized compound is analyzed using a liquid chromatography-high-resolution mass spectrometry system to separate it from any impurities.

Extraction of Ion Chromatograms: Extracted ion chromatograms (EICs) are generated for the molecular ions of the fully labeled compound ([M+H]⁺ for C₄H₉NO₂) and any potential partially labeled or unlabeled species.

Correction for Natural Isotope Abundance: The raw peak intensities are corrected to account for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ²H) that may contribute to the observed ion signals.

Calculation of Isotopic Enrichment: The isotopic purity is determined by calculating the ratio of the corrected intensity of the fully labeled isotopologue to the sum of the intensities of all isotopologues.

A case study on determining the isotopic purity of a compound with two ¹³C and two ¹⁵N atoms demonstrated that TOF mass spectrometry allows for accurate quantification of the labeled composition. almacgroup.com

NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment

¹³C NMR spectroscopy is a powerful tool for confirming the position and extent of isotopic labeling. In a uniformly labeled compound like 4-amino(1,2,3,4-¹³C₄)butanoic acid, all four carbon signals will be present in the ¹³C NMR spectrum with high intensity. The chemical shifts of the carbon atoms in butanoic acid are distinct, allowing for the unambiguous assignment of each labeled position. docbrown.info The presence of ¹³C-¹³C coupling can provide further structural confirmation.

The typical ¹³C NMR chemical shifts for butanoic acid are:

C1 (carboxyl): ~180 ppm

C2: ~36 ppm

C3: ~18 ppm

C4: ~13 ppm

For 4-aminobutanoic acid, the presence of the amino group will influence these shifts. The ¹³C NMR spectrum provides direct evidence of the number of different carbon environments. The isotopic enrichment can also be estimated from the ¹H NMR spectrum by analyzing the intensity of the ¹³C satellite peaks relative to the main proton signals.

Advanced Analytical Methodologies for the Quantification and Detection of 4 Amino 1,2,3,4 13c4 Butanoic Acid and Its Metabolic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-GABA Tracer Studies

NMR spectroscopy is a powerful, non-invasive technique that can provide detailed information about the structural and metabolic environment of ¹³C-labeled compounds. nih.gov It is the only method capable of quantitatively studying energy metabolism and neurotransmission in vivo without disrupting the biological system. nih.gov

In Vivo ¹H-[¹³C] NMR Spectroscopy for Dynamic Metabolic Fluxes

In vivo ¹H-[¹³C] NMR spectroscopy is a highly sensitive method for monitoring the dynamic changes in ¹³C-labeled metabolites within a living organism. nih.gov This technique indirectly detects the ¹³C nucleus by observing the protons attached to it, which offers a significant sensitivity advantage over direct ¹³C detection. nih.govacs.org The development of advanced techniques for water suppression, spatial localization, and signal quantification has established ¹H-[¹³C] NMR as the preferred method for studying metabolism with high spatial and temporal resolution. nih.gov

By infusing a ¹³C-labeled precursor like [1-¹³C]glucose, researchers can track the incorporation of the ¹³C label into various metabolites over time. For instance, the label from [1-¹³C]glucose is transferred to [4-¹³C]glutamate and subsequently to other molecules, including GABA. acs.orgnih.gov Measuring the rate of ¹³C incorporation into these metabolites provides a direct measure of metabolic flux. nih.govnih.gov For example, studies in the human brain have measured the turnover time of [4-¹³C]glutamate to be approximately 17-25 minutes, providing insights into the rate of the tricarboxylic acid (TCA) cycle. nih.govpnas.org

This dynamic approach allows for the discrimination between glutamatergic (excitatory) and GABAergic (inhibitory) neuronal activity, offering a deeper understanding of brain function. nih.gov The high sensitivity of modern NMR systems even allows for the study of metabolic fluxes in small brain regions or in animal models like mice, which are crucial for investigating neurological diseases. nih.gov

High-Resolution ¹³C NMR and ¹H-[¹³C] NMR Spectroscopy of Ex Vivo Biological Extracts

While in vivo NMR provides invaluable dynamic data, ex vivo analysis of tissue extracts offers superior spectral resolution and the ability to detect low-concentration metabolites. acs.orgacs.org After a ¹³C-tracer experiment, tissues can be rapidly extracted and analyzed using high-resolution NMR spectrometers. This approach is particularly advantageous for quantifying metabolites like GABA, which are present at low concentrations and may be difficult to detect in vivo. acs.org

High-resolution ¹³C NMR spectra of brain extracts clearly show the incorporation of ¹³C labels into various metabolites, including glutamate (B1630785), glutamine, and GABA. nih.govnih.gov The high spectral dispersion in ¹³C NMR minimizes the overlap of signals from different molecules, allowing for precise quantification. acs.orgnih.gov For instance, studies using [1-¹³C]glucose have shown that after 30 minutes of infusion, a significant portion of the ¹³C label in brain extracts appears in GABA, primarily at the C4 position. nih.gov

Similarly, high-resolution ¹H-[¹³C] NMR of extracts provides a sensitive means of quantifying ¹³C enrichment. acs.org By fitting the complex spectra with simulated basis sets, researchers can accurately determine the concentrations of various ¹³C-labeled metabolites. acs.orgnih.gov This method has been successfully used to quantify metabolites in rat brain extracts, providing data that complements and validates in vivo findings. acs.orgnih.gov

Table 1: Key Research Findings from Ex Vivo NMR Spectroscopy of ¹³C-GABA and Related Metabolites
Study Focus¹³C PrecursorKey FindingsReference
Metabolic history of GABA and glutamate in rat brain[1-¹³C]GlucoseDemonstrated that the large detectable glutamate pool is not the direct precursor to GABA, supporting metabolic compartmentation. GABA is formed from a TCA cycle pool derived from an anaplerotic pathway. nih.gov
Dynamic evolution of multiplet isotopomers in the awake mouse brain[1,6-¹³C₂]GlucoseAchieved high-quality ¹³C spectra allowing for the resolution of multiplets in glutamate, glutamine, GABA, and aspartate, with isotopomers reaching a steady state after 150 minutes. nih.gov
Metabolic distinction between vesicular and cytosolic GABA[U-¹³C]GlutamineShowed that during release from the cytoplasmic pool, the fraction of GABA synthesized directly from glutamine without TCA cycle involvement is more pronounced than during resting conditions. nih.gov

Analysis of ¹³C Spin-Coupling Patterns and Isotopomer Distribution

A unique feature of ¹³C NMR is the ability to observe ¹³C-¹³C spin-spin coupling. orgchemboulder.com Because the natural abundance of ¹³C is low (about 1.1%), the probability of two adjacent ¹³C atoms in a molecule is small. orgchemboulder.comlibretexts.org However, in tracer experiments with highly enriched ¹³C precursors, the likelihood of having adjacent ¹³C atoms increases significantly. nih.gov This results in the splitting of a ¹³C signal into a doublet, with the splitting magnitude known as the coupling constant (J-coupling). researchgate.net

The analysis of these coupling patterns, or multiplets, provides detailed information about the distribution of ¹³C isotopes within a molecule, known as isotopomer analysis. researchgate.netnih.gov For example, the presence of a doublet in the ¹³C spectrum of glutamate indicates that two adjacent carbons are labeled, which can only occur through specific metabolic pathways. nih.gov The relative intensities of the central singlet (from singly labeled molecules) and the doublet satellites (from doubly labeled molecules) can be used to calculate the fractional enrichment of precursors like acetyl-CoA and to trace their flow through the TCA cycle. nih.gov

This detailed isotopomer analysis allows for a more sophisticated understanding of metabolic pathways than simply measuring the total ¹³C enrichment. nih.gov For instance, the analysis of multiplets in glutamate can differentiate between pyruvate (B1213749) entering the TCA cycle via pyruvate dehydrogenase versus pyruvate carboxylase. pnas.org

Mass Spectrometry (MS) Based Approaches for Isotopic Tracing of 4-amino(1,2,3,4-13C4)butanoic acid

Mass spectrometry is another cornerstone technique for metabolic tracer studies, offering high sensitivity and the ability to analyze a wide range of metabolites. nih.gov In contrast to NMR, which detects the entire molecule, MS detects the mass-to-charge ratio of ionized molecules and their fragments, allowing for the determination of isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Isotopic Enrichment

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable metabolites. For non-volatile compounds like amino acids, derivatization is required to make them amenable to gas chromatography. GC-MS provides excellent chromatographic separation and sensitive detection, making it well-suited for quantifying isotopic enrichment in metabolites from ¹³C-tracer experiments. researchgate.net

In the context of ¹³C-GABA studies, GC-MS can be used to analyze the ¹³C-labeling patterns in GABA and related amino acids in cell extracts. researchgate.net By analyzing the mass spectra of derivatized metabolites, the distribution of mass isotopologues (molecules differing only in the number of isotopic substitutions) can be determined. This information is crucial for metabolic flux analysis (MFA), which aims to quantify the rates of all reactions in a metabolic network. nih.gov

Recent advancements in GC-MS based approaches allow for the determination of positional ¹³C-enrichments by analyzing multiple fragments of a single derivatized metabolite. mdpi.com This provides more detailed information for flux analysis, although it requires careful validation to avoid analytical biases. mdpi.com

Table 2: Applications of GC-MS in ¹³C Metabolic Tracer Studies
Application¹³C PrecursorKey AdvantageReference
Quantification of ¹³C enrichment in proteinogenic amino acids[1-¹³C]GlucoseHigh precision for quantifying low levels of ¹³C enrichment, crucial for studies with low tracer concentrations. researchgate.net
Metabolic flux analysis in cyanobacteria[1-¹³C], [3-¹³C], [6-¹³C], and [¹³C₆] GlucoseIntegration of data from parallel isotope experiments and analysis of multiple metabolite classes (amino acids, sugars) for detailed flux determination. nih.gov
Positional ¹³C-enrichment analysis in plant metabolites¹³C-labeled standardsProvides a framework for validating ¹³C-positional approaches to investigate key metabolic fluxes. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and Q-TOF) for Tracing Complex Metabolomes

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique that can analyze a broader range of metabolites than GC-MS, including non-volatile and thermally labile compounds, often without the need for derivatization. nih.gov This makes it particularly powerful for untargeted metabolomics and for tracing the metabolism of ¹³C-labeled substrates in complex biological systems. nih.govresearchgate.net

Tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) provide enhanced specificity and mass accuracy. LC-MS/MS can fragment parent ions to generate characteristic daughter ions, which aids in metabolite identification and quantification. researchgate.net High-resolution instruments can accurately measure the mass of isotopologues, allowing for the confident determination of ¹³C incorporation. nih.gov

In studies using ¹³C-labeled precursors, LC-MS can track the incorporation of ¹³C into a vast array of downstream metabolites. nih.govbiorxiv.org For example, by culturing cells in a medium containing ¹³C-labeled glucose and amino acids, researchers can identify endogenously synthesized metabolites by the presence of ¹³C atoms. nih.gov This "deep labeling" approach has revealed the synthesis of ¹³C₄-GABA in cancer cells, demonstrating the activity of this metabolic pathway. nih.gov The high sensitivity of LC-MS also allows for the analysis of very small sample sizes, which is often a limitation in other methods.

Data Processing and Annotation for 13C-Labeled Metabolites in MS

The analysis of 13C-labeled compounds, such as this compound, through mass spectrometry (MS) generates complex datasets that require specialized data processing and annotation workflows. These methodologies are essential for accurately distinguishing and quantifying labeled molecules from their unlabeled counterparts, correcting for natural isotopic abundances, and confidently identifying metabolites and their derivatives.

The core of 13C tracer analysis is the interpretation of metabolite labeling patterns to understand metabolic fluxes and pathway activities. nih.gov The data processing pipeline for MS-based metabolomics using stable isotopes involves several critical steps, from initial signal detection to final biological interpretation. nih.gov

Key Data Processing Steps

The primary goal of data processing is to convert raw MS data into a structured format that details the mass-to-charge ratio (m/z), retention time, and intensity of all detected ions, including the various isotopologues of this compound and its downstream metabolites.

Feature Detection and Alignment: The initial step involves identifying distinct chemical signals (features) from the raw data. For 13C-labeled experiments, algorithms must recognize not just a single peak but the entire isotopic pattern of a compound. This includes the unlabeled monoisotopic peak (M+0) and its corresponding 13C-labeled isotopologues (M+1, M+2, etc.). For a fully labeled compound like this compound, the most significant peak in its cluster would be M+4.

Isotopologue Distribution Analysis: A central aspect of processing is the determination of the Mass Isotopologue Distribution (MID). The MID is a vector that represents the relative abundance of each isotopologue of a metabolite. rsc.org This distribution provides a snapshot of how many 13C atoms from the tracer have been incorporated into the molecule. For instance, analyzing the MIDs of metabolic derivatives can reveal the pathways through which this compound is metabolized.

Correction for Natural Isotope Abundance: A crucial correction must be applied to the measured MIDs. All naturally occurring elements have a certain percentage of heavy isotopes (e.g., ~1.1% for 13C in carbon). docbrown.info The raw data reflects a combination of the label incorporated from the tracer and this natural abundance. Computational algorithms are used to deconvolute these two contributions to calculate the true fractional enrichment from the 13C tracer. This correction is vital for the accuracy of metabolic flux analysis. rsc.org

Quantification: The use of 13C-labeled compounds facilitates precise quantification. Relative quantification can be achieved by comparing the peak areas of labeled metabolites across different experimental conditions. For absolute quantification, a known concentration of a labeled internal standard is used. The introduction of a fully 13C-labeled metabolome can serve as a comprehensive suite of internal standards, significantly improving the accuracy and precision of quantification for a wide range of metabolites. acs.orgrsc.org

Metabolite Annotation

Annotation is the process of assigning a chemical identity to the detected metabolic features. Isotopic labeling is a powerful tool that aids in this process.

Improved Compound Identification: The characteristic isotopic patterns created by 13C labeling help to distinguish true biological signals from background noise, artifacts, and non-biological signals. acs.org By analyzing the spacing and distribution of isotopologue peaks, researchers can determine the exact number of carbon atoms in a molecule, which dramatically reduces the number of possible molecular formulas and simplifies database matching for identification. nih.gov

Software and Databases: A variety of specialized software tools have been developed to automate and streamline the processing and annotation of 13C-labeled metabolomics data. These platforms incorporate algorithms for peak detection, natural abundance correction, and database searching to facilitate the identification of labeled compounds and their metabolic products.

The table below lists some of the software tools utilized in the analysis of 13C-labeled metabolites.

Software ToolPrimary FunctionReference
INCA Isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu
IsoMetlin Database for searching isotopologues and their MS/MS data. ucdavis.edu
JUMPm A tool for large-scale identification of metabolites in untargeted metabolomics. acs.org
METRAN Software for metabolic flux analysis (MFA). ucdavis.eduyoutube.com
NTFD Detection of stable isotope-labeled metabolites in non-targeted GC-MS data. ucdavis.edu

The following table provides a conceptual example of a Mass Isotopologue Distribution (MID) for a four-carbon metabolite like 4-aminobutanoic acid following the introduction of a 13C4 tracer.

IsotopologueMass ShiftDescriptionExample Relative Abundance (%)
M+00Unlabeled metabolite.15
M+1+1Metabolite with one 13C atom.5
M+2+2Metabolite with two 13C atoms.10
M+3+3Metabolite with three 13C atoms.20
M+4+4Metabolite with four 13C atoms (fully labeled).50

The data processing and annotation of metabolites derived from this compound would follow these same principles. By tracking the M+4 label as it appears in other compounds, researchers can elucidate the metabolic fate of the parent molecule.

Metabolic Pathways and Flux Analysis Utilizing 4 Amino 1,2,3,4 13c4 Butanoic Acid As a Tracer

Elucidation of the GABA Shunt Pathway Dynamics with 4-amino(1,2,3,4-¹³C₄)butanoic acid

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, converting glutamate (B1630785) to succinate (B1194679). The use of 4-amino(1,2,3,4-¹³C₄)butanoic acid as a tracer has been instrumental in understanding the dynamics of this critical pathway. By tracking the ¹³C label, researchers can follow the conversion of GABA and its contribution to the TCA cycle, providing insights into neurotransmitter cycling and energy metabolism. researchgate.netnih.govmdpi.com

Enzymatic Steps and Regulation (GAD, GABA-T, SSADH) in ¹³C-GABA Catabolism

The catabolism of GABA through the GABA shunt involves a series of enzymatic reactions. The journey of the ¹³C-labeled carbon backbone from 4-amino(1,2,3,4-¹³C₄)butanoic acid is dictated by these enzymes:

Glutamate Decarboxylase (GAD): While GAD is primarily involved in the synthesis of GABA from glutamate, the administration of labeled GABA bypasses this initial step. However, understanding the regulation of GAD is crucial as it determines the endogenous pool of GABA that mixes with the introduced tracer. nih.govssadh.netnih.gov

GABA Transaminase (GABA-T): This mitochondrial enzyme catalyzes the conversion of GABA to succinic semialdehyde. nih.govssadh.netresearchgate.net In this step, the amino group of GABA is transferred to α-ketoglutarate, forming glutamate. The ¹³C-labeled carbon skeleton is retained in the resulting succinic semialdehyde.

Succinic Semialdehyde Dehydrogenase (SSADH): This enzyme rapidly oxidizes succinic semialdehyde to succinate, which can then enter the TCA cycle. nih.govssadh.netresearchgate.net The detection of ¹³C-labeled succinate and its downstream metabolites provides a direct measure of the flux through the GABA shunt.

The regulation of these enzymes is critical for maintaining GABA homeostasis. For instance, the activity of these enzymes can be influenced by various factors, including the availability of substrates and cofactors, and can be pharmacologically manipulated to study the effects on metabolic fluxes.

Contribution of 4-amino(1,2,3,4-¹³C₄)butanoic acid to Tricarboxylic Acid (TCA) Cycle Intermediates

Studies have shown that the GABA shunt can be a significant contributor to neuronal energy metabolism. For example, in GABAergic neurons, the flux through the GABA shunt can be comparable to the flux through the 2-oxoglutarate dehydrogenase complex, the traditional entry point for glutamate-derived carbons into the later stages of the TCA cycle. nih.gov The labeling patterns observed in TCA cycle intermediates after the administration of ¹³C-labeled GABA help to quantify this contribution and understand how it changes under different physiological or pathological conditions. nih.govnih.gov

Interplay of 4-amino(1,2,3,4-¹³C₄)butanoic acid Metabolism with the Glutamate-Glutamine Cycle

The metabolism of 4-amino(1,2,3,4-¹³C₄)butanoic acid is intricately linked with the glutamate-glutamine cycle, a key process for recycling the neurotransmitters glutamate and GABA between neurons and glial cells (astrocytes). nih.govwikipedia.org When ¹³C-labeled GABA is taken up by astrocytes, it can be converted to succinate and enter the glial TCA cycle.

This labeled carbon can then be used for the synthesis of glutamine via glutamine synthetase, an enzyme exclusively found in astrocytes. nih.gov This newly synthesized ¹³C-labeled glutamine can then be transported back to neurons, where it serves as a precursor for the synthesis of ¹³C-labeled glutamate (via glutaminase) and subsequently ¹³C-labeled GABA (via GAD). nih.govwikipedia.org

By tracking the appearance of the ¹³C label in glutamate and glutamine pools following the administration of 4-amino(1,2,3,4-¹³C₄)butanoic acid, researchers can quantify the rate of the glutamate-glutamine cycle. sigmaaldrich.comresearchgate.net This provides crucial information on the coupling between neurotransmission and cellular metabolism. nih.gov

Compartmentalized Metabolism of 4-amino(1,2,3,4-¹³C₄)butanoic acid (Neuronal vs. Glial)

The metabolism of GABA is compartmentalized between neurons and glial cells. nih.govfrontiersin.orgresearchgate.net Neurons are the primary sites of GABA synthesis and release, while both neurons and astrocytes are involved in its uptake and catabolism. The use of 4-amino(1,2,3,4-¹³C₄)butanoic acid, often in combination with other labeled substrates like [¹³C]glucose or [¹³C]acetate (an astrocyte-specific substrate), allows for the dissection of these compartmentalized metabolic pathways. acs.org

By analyzing the distinct labeling patterns of metabolites in different cell types, it is possible to determine the relative contributions of neurons and glia to GABA metabolism. For instance, the detection of ¹³C-labeled glutamine derived from the labeled GABA tracer is a clear indicator of astrocytic metabolism. researchgate.net Conversely, the direct metabolism of labeled GABA within neurons contributes to the neuronal TCA cycle. nih.gov This approach has revealed the dynamic metabolic interplay between these two cell types in maintaining brain energy homeostasis and neurotransmitter function. nih.gov

Table 1: Key Metabolic Fluxes in Neuronal and Glial Compartments

Metabolic FluxNeuronal CompartmentGlial Compartment
GABA Synthesis HighLow/Absent
GABA Uptake PresentPresent
GABA Catabolism (GABA-T, SSADH) PresentPresent
Glutamine Synthesis AbsentHigh
TCA Cycle Activity HighModerate

Quantitative Metabolic Flux Modeling (MFA) with 4-amino(1,2,3,4-¹³C₄)butanoic acid Tracer Data

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. youtube.comyoutube.comnih.gov When combined with data from stable isotope tracer experiments, such as those using 4-amino(1,2,3,4-¹³C₄)butanoic acid, ¹³C-MFA provides a detailed and quantitative picture of cellular metabolism. nih.govbiorxiv.orgnih.gov

The process involves developing a mathematical model of the relevant metabolic network. The isotopic labeling data obtained from NMR or mass spectrometry measurements of key metabolites are then used to constrain the model and estimate the unknown metabolic fluxes. This approach allows for the determination of not only the pathways that are active but also the rate at which molecules are flowing through them.

Stationary vs. Non-stationary ¹³C Metabolic Flux Analysis

Two main approaches are used in ¹³C-MFA:

Stationary ¹³C-MFA: This method assumes that the system is in a metabolic and isotopic steady state. This means that the concentrations of metabolites and the isotopic enrichment of each carbon position are constant over time. While powerful, achieving a true isotopic steady state can require long experimental times. nih.gov

Isotopically Non-stationary ¹³C-MFA (INST-MFA): This more recent approach analyzes the transient changes in isotopic labeling of metabolites over time, before the system reaches isotopic steady state. nih.govpnas.org INST-MFA can provide flux information from shorter labeling experiments and can also be used to estimate the size of intracellular metabolite pools. oup.com The choice between stationary and non-stationary MFA depends on the specific biological system and the experimental goals. nih.gov

By applying these modeling techniques to data from experiments using 4-amino(1,2,3,4-¹³C₄)butanoic acid, researchers can gain a comprehensive and quantitative understanding of GABA metabolism and its connections to central carbon metabolism.

Table 2: Comparison of Stationary and Non-stationary ¹³C-MFA

FeatureStationary ¹³C-MFANon-stationary ¹³C-MFA
Isotopic State Assumes isotopic steady stateAnalyzes transient isotopic labeling
Experiment Duration Typically longerCan be shorter
Data Requirements Labeling patterns at steady stateTime-course of labeling patterns
Output Metabolic fluxesMetabolic fluxes and pool sizes
Complexity Computationally less intensiveComputationally more intensive

Research on 4-amino(1,2,3,4-13C4)butanoic acid in Metabolic Modeling Remains Elusive

These studies have been instrumental in establishing and validating sophisticated three-compartment models that typically delineate the metabolic activities of glutamatergic neurons, GABAergic neurons, and astroglia. This approach has yielded significant insights into neurotransmitter cycling and energy metabolism in the central nervous system.

The Three-Compartment Model of Neurotransmitter Metabolism

The prevailing three-compartment model is a powerful tool for quantifying the rates of various metabolic processes in the brain. It mathematically describes the flow of ¹³C labels from infused substrates through different metabolic pools in distinct cell types. By measuring the ¹³C enrichment in key metabolites like glutamate, glutamine, and GABA over time using techniques such as ¹³C nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate crucial metabolic flux rates.

Key parameters derived from these models include:

Tricarboxylic Acid (TCA) Cycle Flux: The rate of mitochondrial energy metabolism in specific neuronal populations (glutamatergic and GABAergic) and astrocytes.

Neurotransmitter Cycling Flux: The rate at which neurotransmitters like glutamate and GABA are released by neurons, taken up by astrocytes, converted to glutamine, and then returned to neurons for reconversion to the respective neurotransmitter. This is often referred to as the glutamate-glutamine cycle and the GABA-glutamine cycle.

Validation with Alternative ¹³C Tracers

The validation and application of these three-compartment models have been demonstrated in numerous studies. For instance, research using ¹³C-labeled glucose and acetate (B1210297) has successfully quantified the GABA-glutamine cycle flux and the rate of glucose oxidation in GABAergic neurons. ismrm.org In one study, the GABA/glutamine cycle flux under halothane (B1672932) anesthesia was determined to be 0.10 ± 0.01 µmol/g/min, while the rate of glucose oxidation in GABAergic neurons was 0.07 ± 0.01 µmol/g/min. ismrm.org

Further research in aged mice, also employing a three-compartment model with ¹³C-labeled glucose and acetate, revealed significant reductions in both the GABAergic TCA cycle flux and the GABA-glutamine neurotransmitter cycling flux in the cerebral cortex and hippocampus. nih.gov These findings underscore the utility of the model in identifying age-related impairments in GABAergic neurometabolic activity. nih.gov

The principle of metabolic compartmentation, which is fundamental to these models, is supported by experiments showing different ¹³C labeling patterns in glutamate and GABA following the infusion of [1-¹³C]glucose. nih.gov This indicates that the large detectable pool of glutamate is not the direct precursor to the bulk of synthesized GABA, supporting the concept of distinct metabolic pools within different cell types. nih.gov

While the use of a fully labeled GABA tracer like 4-amino(1,2,3,4-¹³C₄)butanoic acid could theoretically offer a more direct way to trace the fate of GABA within these compartments, published research detailing its specific application in the development and validation of such compartmental models is not currently available. The existing body of work has successfully relied on tracing the metabolism of precursors like glucose and acetate to elucidate the complexities of GABAergic metabolic pathways.

Detailed Research Findings from Three-Compartment Model Studies

The table below summarizes representative findings from studies that have utilized three-compartment models to investigate GABAergic and glutamatergic metabolism with ¹³C-labeled tracers other than 4-amino(1,2,3,4-¹³C₄)butanoic acid.

Interactive Data Table: Metabolic Flux Rates Determined by Three-Compartment Models

Study Parameter Condition Brain Region Metabolic Flux Flux Rate (µmol/g/min) Tracer(s) Used Reference
Anesthesia Effects Halothane Anesthesia Cerebral Cortex GABA/Glutamine Cycle 0.10 ± 0.01 [2-¹³C]acetate & [¹³C]glucose ismrm.org
Anesthesia Effects Halothane Anesthesia Cerebral Cortex Glutamate/Glutamine Cycle 0.35 ± 0.04 [2-¹³C]acetate & [¹³C]glucose ismrm.org
Anesthesia Effects Halothane Anesthesia Cerebral Cortex GABAergic Neuron Glucose Oxidation 0.07 ± 0.01 [2-¹³C]acetate & [¹³C]glucose ismrm.org
Anesthesia Effects Halothane Anesthesia Cerebral Cortex Glutamatergic Neuron Glucose Oxidation 0.41 ± 0.03 [2-¹³C]acetate & [¹³C]glucose ismrm.org
Aging Effects Young (6 months) Cerebral Cortex GABAergic TCA Cycle Flux Not specified, but higher than aged ¹³C-labeled glucose & acetate nih.gov
Aging Effects Aged (24 months) Cerebral Cortex GABAergic TCA Cycle Flux Reduced (P = 0.0008) ¹³C-labeled glucose & acetate nih.gov
Aging Effects Young (6 months) Cerebral Cortex GABA-Glutamine Cycling Flux Not specified, but higher than aged ¹³C-labeled glucose & acetate nih.gov
Aging Effects Aged (24 months) Cerebral Cortex GABA-Glutamine Cycling Flux Reduced (P = 0.011) ¹³C-labeled glucose & acetate nih.gov
Aging Effects Young (6 months) Hippocampus GABA-Glutamine Cycling Flux Not specified, but higher than aged ¹³C-labeled glucose & acetate nih.gov
Aging Effects Aged (24 months) Hippocampus GABA-Glutamine Cycling Flux Reduced (P = 0.042) ¹³C-labeled glucose & acetate nih.gov

Applications of 4 Amino 1,2,3,4 13c4 Butanoic Acid Tracer Studies in Neurobiochemical Research

Investigating GABA Synthesis, Turnover, and Release Rates

The use of ¹³C-labeled precursors has been instrumental in quantifying the rates of GABA synthesis and turnover. While direct studies solely utilizing 4-amino(1,2,3,4-¹³C₄)butanoic acid are not extensively documented in the available literature, the principles are well-established through the use of other ¹³C-labeled substrates like [1-¹³C]glucose. For instance, ¹³C magnetic resonance spectroscopy (MRS) studies have successfully measured GABA turnover in the human cortex. nih.gov

In a study involving the administration of vigabatrin, a blocker of GABA degradation, localized ¹³C NMR spectroscopy combined with [1-¹³C]-glucose infusion was used to measure GABA turnover in the occipital/parietal cortex of epilepsy patients. ismrm.org The detection of [2-¹³C]-GABA indicated that the entire GABA pool is metabolically active. ismrm.org The rate of GABA synthesis can be inferred from the incorporation of the ¹³C label from its precursors. Such studies have suggested that under elevated GABA concentrations induced by vigabatrin, the GABA synthesis rate may be inhibited once a new steady-state is reached. ismrm.org

Furthermore, research using superfused mouse cerebral cortical mini-slices with [1,6-¹³C]glucose demonstrated that while depolarization increased labeling in glutamate (B1630785) and aspartate, it did not affect GABA labeling, suggesting distinct regulatory mechanisms for its synthesis and release. nih.gov These findings underscore the utility of ¹³C-labeled compounds in dissecting the dynamic processes of GABA metabolism.

Elucidating Neurotransmitter Precursor Pools and Recycling Mechanisms

A significant contribution of tracer studies with ¹³C-labeled compounds has been the elucidation of the compartmentalization of metabolic pathways, particularly the distinction between neuronal and glial precursor pools for GABA synthesis. It has been demonstrated that the large, easily detectable pool of glutamate in the brain does not serve as the primary precursor for GABA. nih.gov

Studies using [1-¹³C]glucose have shown different ¹³C labeling patterns in glutamate and GABA. nih.gov After infusion, the majority of the ¹³C label in glutamate appears at the C4 position, consistent with its formation from the tricarboxylic acid (TCA) cycle via pyruvate (B1213749) dehydrogenase. nih.gov In contrast, the ¹³C label in GABA is primarily found at the C4 position, indicating its synthesis through a pathway involving pyruvate carboxylase, an enzyme predominantly located in astrocytes. nih.gov This suggests that GABA is formed from a pool of TCA cycle intermediates derived from an anaplerotic pathway. nih.gov

Further research using [1,2-¹³C₂]acetate, a glial-specific substrate, and [1,2-¹³C₂]glucose in vigabatrin-treated rats provided more direct evidence. The results showed that the direct neuronal metabolism of glucose is the predominant pathway for the synthesis of the augmented GABA pool, surpassing the contribution from the glial glutamine pathway. nih.gov This highlights the complex interplay between neurons and glia in maintaining GABAergic neurotransmission. The recycling of GABA is intricately linked to the glutamate-glutamine cycle, where GABA taken up by astrocytes is converted to glutamate, then to glutamine, which is subsequently transported back to neurons to serve as a precursor for both glutamate and GABA. nih.gov

Exploring Metabolic Pathways in Specific Brain Regions and Cell Types

The application of ¹³C MRS with labeled substrates allows for the investigation of metabolic pathways in a region- and cell-type-specific manner. The brain's metabolic activity is compartmentalized, with distinct roles for neurons and glial cells (astrocytes). nih.gov Astrocytes are crucial for supporting neuronal activity by providing metabolic substrates. ismrm.org

The astrocyte-neuron lactate (B86563) shuttle hypothesis, for example, posits that glutamate uptake by astrocytes stimulates glycolysis and lactate production, which is then shuttled to neurons as an energy substrate. researchgate.net Studies using ¹³C-labeled compounds have provided evidence for this metabolic coupling. nih.gov

In the context of GABAergic neurons, it has been shown that a significant portion of synthesized glutamine is provided to these neurons to support GABA synthesis. biorxiv.org Research has also indicated that exogenous GABA can influence the metabolic fate of glutamate and glucose in astrocytes. In cultured cortical astrocytes, the presence of GABA increased the formation of [U-¹³C]lactate and [U-¹³C]aspartate from [U-¹³C]glutamate, suggesting that GABA can be used as an energy source by astrocytes and can alter glial metabolic compartmentation. nih.gov

The following table summarizes findings from a study on cultured cortical astrocytes incubated with [U-¹³C]glutamate in the presence and absence of GABA, demonstrating the influence of GABA on astrocytic metabolism. nih.gov

Metabolite Change in Astrocytes (in the presence of GABA)ObservationImplication
[U-¹³C]lactate formation IncreasedGABA influences glucose and glutamate metabolic pathways.
[U-¹³C]aspartate formation IncreasedSuggests increased entry of [U-¹³C]glutamate into the TCA cycle for GABA transamination.
[U-¹³C]glutamate consumption UnchangedThe amount of glutamate used for energy is decreased, suggesting GABA can be an alternative energy source.
Alanine concentration DecreasedIndicates reduced transamination of unlabeled pyruvate from glucose metabolism.

Dynamics of Carbon Flow in Relation to Cerebral Bioenergetics

Tracing the flow of ¹³C atoms from labeled substrates provides a quantitative measure of cerebral energy metabolism and its connection to neurotransmitter cycling. The oxidation of glucose is the primary source of energy for the brain, and ¹³C MRS studies have been pivotal in quantifying the rates of the TCA cycle in different cell types. biorxiv.org

It has been determined that a substantial fraction of cerebral glucose oxidation is dedicated to supporting glutamatergic and GABAergic neurotransmission. One study found that approximately 35% and 7% of glucose oxidation was directed to the glutamatergic and GABAergic TCA cycles, respectively. biorxiv.org The remaining portion is oxidized in glia. biorxiv.org

Furthermore, these studies have quantified the rate of the GABA-glutamine cycle, which was found to be a significant component of the total neurotransmitter cycling between neurons and glia. biorxiv.org The energy required for this cycling is a key component of the brain's energy budget. The catabolism of GABA itself contributes to energy metabolism, as it is transaminated to succinic semialdehyde, which then enters the TCA cycle as succinate (B1194679). nih.govyoutube.com

The data table below, derived from a study using [1,6-¹³C]glucose infusion in rats, illustrates the partitioning of metabolic fluxes in the brain. biorxiv.org

Metabolic FluxRate (μmol/g/min)Percentage of Total Neurotransmitter CyclingPercentage of Cerebral Glucose Oxidation
GABA synthesis rate 0.11 ± 0.01--
GABA-glutamine cycle 0.053 ± 0.00322 ± 1%-
Glutamatergic TCA cycle --35 ± 1%
GABAergic TCA cycle --7 ± 1%
Glia (GABA oxidation) --12 ± 1% of glial TCA cycle flux
Glutamine to GABAergic neurons -16 ± 2% of total glutamine synthesis-

These findings, obtained through the power of ¹³C tracer studies, highlight the intricate and tightly regulated metabolic partnership between different cell types in the brain, ensuring the proper functioning of both excitatory and inhibitory neurotransmitter systems. The use of uniformly labeled GABA, such as 4-amino(1,2,3,4-¹³C₄)butanoic acid, holds the potential to further refine our understanding of these complex processes.

Methodological Considerations and Advancements in 4 Amino 1,2,3,4 13c4 Butanoic Acid Tracer Research

Principles of Experimental Design for ¹³C-GABA Tracer Studies

The successful application of 4-amino(1,2,3,4-¹³C₄)butanoic acid in metabolic research is fundamentally dependent on a well-conceived experimental design. The primary goal is to introduce the ¹³C-labeled GABA and accurately measure its incorporation into downstream metabolites, thereby revealing the metabolic fate of GABA. Key principles underpinning the design of these tracer studies include the selection of the appropriate tracer, the choice between steady-state and non-steady-state labeling experiments, and the optimization of labeling duration.

The choice of 4-amino(1,2,3,4-¹³C₄)butanoic acid itself is significant. With all four carbon atoms labeled, it provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for clear differentiation from its unlabeled counterpart. youtube.com This uniform labeling is particularly advantageous for tracing the GABA carbon backbone through various metabolic transformations. researchgate.net

Steady-State vs. Isotopically Non-Stationary Experimental Designs:

A crucial decision in designing a ¹³C-GABA tracer study is whether to aim for an isotopic steady state or to perform an isotopically non-stationary (or dynamic) analysis. frontiersin.org

Steady-State ¹³C Metabolic Flux Analysis (SS-MFA): This approach assumes that the metabolic system is in a steady state, meaning that the concentrations of metabolites and the metabolic fluxes are constant over time. frontiersin.org The labeling experiment is conducted for a duration sufficient to allow the ¹³C label from GABA to distribute throughout the metabolic network and reach a constant enrichment in the measured metabolites. frontiersin.org This method is well-suited for systems that maintain a stable metabolic phenotype over a prolonged period. frontiersin.org

Isotopically Non-Stationary ¹³C Metabolic Flux Analysis (INST-MFA): In contrast, INST-MFA involves collecting samples at multiple time points before the system reaches isotopic steady state. frontiersin.org This dynamic approach can provide more detailed information about flux dynamics and can be applied to systems that are not in a metabolic steady state. frontiersin.org However, it is computationally more demanding as it requires solving differential equations that describe the labeling dynamics over time. nih.govresearchgate.net

The selection between these two approaches depends on the specific research question and the characteristics of the biological system being studied. nih.gov

Table 1: Comparison of Steady-State and Non-Stationary Experimental Designs

FeatureSteady-State (SS-MFA)Isotopically Non-Stationary (INST-MFA)
Assumption Metabolic and isotopic steady stateMetabolic steady state, isotopic non-steady state
Sampling Single time point after reaching steady stateMultiple time points during the transient phase
Information Yield Time-averaged metabolic fluxesTime-resolved flux dynamics, pool sizes
Complexity Computationally less intensiveComputationally more intensive
Applicability Systems with stable metabolic phenotypesSystems with dynamic metabolic states

Data Processing and Computational Tools for Isotope Enrichment Analysis

The analysis of samples from ¹³C-GABA tracer studies generates large and complex datasets, primarily from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org Proper data processing is essential to accurately determine the extent of ¹³C incorporation into metabolites of interest. This process typically involves several key steps, including the correction for natural isotope abundance and the use of specialized computational tools.

The raw data from MS analysis consists of mass isotopomer distributions (MIDs), which represent the relative abundance of each isotopologue of a given metabolite. nih.gov Before these MIDs can be used to calculate metabolic fluxes, they must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). researchgate.net This correction is critical to distinguish the ¹³C enrichment derived from the tracer from the naturally occurring ¹³C. youtube.com

A variety of software tools have been developed to facilitate the processing and analysis of isotope tracing data. These tools automate the correction of raw data, calculate isotope enrichment, and in many cases, perform metabolic flux analysis.

Table 2: Selected Computational Tools for Isotope Enrichment Analysis

SoftwareKey FeaturesPrimary Application
FiatFlux Calculates flux ratios from MS data and estimates net fluxes. researchgate.netnih.govMetabolic flux analysis from ¹³C-glucose experiments, adaptable for other tracers.
13CFLUX2 High-performance software for designing and evaluating carbon labeling experiments. Supports large-scale metabolic models. nih.govfz-juelich.deComprehensive ¹³C-metabolic flux analysis.
INCA Performs isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.eduAnalysis of dynamic labeling experiments.
X¹³CMS Platform for analyzing liquid chromatography/mass spectrometry (LC/MS) data at the systems level to discover unexpected metabolic transformations. nih.govspringernature.comUntargeted metabolomic analysis of isotopic labeling.
iMS2Flux Automates and standardizes the data flow from mass spectrometric measurements to flux analysis programs. researchgate.netHigh-throughput processing of stable isotope labeled mass spectral data.

The selection of a computational tool depends on the experimental design, the type of data generated, and the specific analytical goals of the study.

Validation, Sensitivity, and Reproducibility of 4-amino(1,2,3,4-¹³C₄)butanoic acid Tracer Methodologies

Validation involves confirming that the analytical methods accurately measure the intended isotopic enrichment. This can be achieved by analyzing standard compounds with known isotopic compositions and by using complementary analytical techniques to verify the results. nih.gov For instance, comparing data obtained from both mass spectrometry and NMR spectroscopy can provide a robust validation of the measured isotopomer distributions.

Sensitivity refers to the ability to detect small changes in isotopic enrichment. High sensitivity is crucial for tracing the flow of ¹³C through pathways with low flux or for detecting subtle metabolic alterations. The sensitivity of MS-based methods is generally high, allowing for the detection of low levels of ¹³C incorporation. nih.gov

Reproducibility is the consistency of results obtained from repeated experiments under the same conditions. Ensuring reproducibility requires careful control of all experimental variables, from cell culture conditions to sample preparation and analytical procedures. mdpi.com Reporting detailed experimental protocols is essential for allowing other researchers to reproduce and build upon the findings. nih.gov

Future Directions and Emerging Research Avenues Involving 4 Amino 1,2,3,4 13c4 Butanoic Acid

Integration of 4-amino(1,2,3,4-¹³C₄)butanoic acid Tracing with Multi-Omics Approaches

The integration of stable isotope tracing with multi-omics platforms such as genomics, transcriptomics, proteomics, and metabolomics represents a powerful strategy for achieving a systems-level understanding of cellular metabolism. By tracing the metabolic fate of the ¹³C-labeled backbone of 4-amino(1,2,3,4-¹³C₄)butanoic acid, researchers can quantify metabolic fluxes through specific pathways. When combined with other omics data, this provides a more complete picture of how metabolic activity is regulated.

Future studies are anticipated to use this integrated approach to:

Correlate Metabolic Flux with Gene Expression: By combining ¹³C metabolic flux analysis (MFA) with transcriptomics (RNA-seq), researchers can identify the transcriptional regulatory networks that control metabolic shifts. For instance, observing an increased flux through a pathway informed by the tracer can be correlated with the upregulation of genes encoding the enzymes in that pathway. nih.gov

Uncover Post-Translational Regulation: Integrating tracer data with proteomics can reveal how post-translational modifications of enzymes impact metabolic pathway activity, an aspect that is not visible through genomic or transcriptomic data alone.

Elucidate Mechanisms of Disease: In disease models, combining tracer studies with multi-omics can uncover how pathological states rewire metabolism. For example, in studies of cancer cell lines like MCF-7, multi-omics approaches have been used to understand the combined toxic effects of environmental chemicals by linking changes in metabolic pathways, such as purine (B94841) metabolism and the TCA cycle, to alterations in gene expression. nih.gov A similar approach using 4-amino(1,2,3,4-¹³C₄)butanoic acid could elucidate its metabolic role and impact in various cell types.

This multi-omics strategy allows for the construction of more comprehensive and predictive models of cellular function, where data from 4-amino(1,2,3,4-¹³C₄)butanoic acid tracing provides a dynamic view of metabolic function that complements the static snapshots offered by other omics technologies.

Development of Novel Isotopic Labeling Strategies and Tracers Based on 4-amino(1,2,3,4-¹³C₄)butanoic acid

While 4-amino(1,2,3,4-¹³C₄)butanoic acid is a valuable tool, the development of new isotopic labeling strategies and derivative tracers is a key area of future research. Innovation in this area aims to enhance the precision of flux analysis and expand the range of biological questions that can be addressed.

Emerging research directions include:

Positional and Asymmetric Labeling: Creating new versions of amino acid tracers with ¹³C labels at specific positions allows for the fine-mapping of intersecting metabolic pathways. nih.gov Developing asymmetrically labeled versions of butanoic acid derivatives could help resolve fluxes through complex or reversible reactions.

Multi-Isotope Labeling: Future tracers might incorporate other stable isotopes, such as ¹⁵N or ²H, in addition to ¹³C. This would enable simultaneous tracing of both carbon and nitrogen metabolism, providing deeper insights into amino acid biosynthesis, catabolism, and neurotransmitter dynamics.

Functionalized Tracers for Imaging: Building on strategies used for developing PET (Positron Emission Tomography) imaging agents, the 4-aminobutanoic acid scaffold could be modified. researchgate.net For example, incorporating a positron-emitting isotope like ¹⁸F would create a new class of imaging agents for studying amino acid metabolism and transport in vivo using PET. researchgate.netnih.gov This has been successfully demonstrated with other amino acid derivatives to visualize tumors. nih.gov The development of such novel tracers requires sophisticated synthetic chemistry to create these complex molecules with high purity. researchgate.net

These advancements in tracer design will provide more sophisticated tools for metabolic research, allowing for more precise and informative experiments.

Expansion of 4-amino(1,2,3,4-¹³C₄)butanoic acid Tracer Applications to Diverse Biological Models and Systems (excluding human clinical trials)

To broaden the utility of 4-amino(1,2,3,4-¹³C₄)butanoic acid, its application as a tracer is expected to extend to a wider array of non-human biological models and systems. This expansion will facilitate the study of its metabolic roles in various physiological and pathological contexts.

Biological Model SystemPotential Research Application of 4-amino(1,2,3,4-¹³C₄)butanoic acid
Cell Cultures (e.g., Hepatocytes, Neurons, Cancer Cell Lines) Investigating cellular metabolism, nutrient utilization, and the metabolic effects of genetic or pharmacological perturbations. nih.govnih.gov For example, tracing its metabolism in cultured hepatocytes can quantify changes in lipid metabolism and gluconeogenesis. nih.gov
Organoids Studying tissue-level metabolism in a more physiologically relevant 3D environment, modeling organ development and disease.
Animal Models (e.g., Rodents) In vivo tracing of metabolic pathways in specific organs, such as the brain and spinal cord, to study neurological processes or the metabolic phenotype of tumors in xenograft models. nih.govnih.gov
Microorganisms (e.g., Bacteria, Yeast) Elucidating central carbon and nitrogen metabolism in microbes, which is crucial for biotechnology and understanding host-microbe interactions.

The application of this tracer in diverse models will generate valuable data on metabolic compartmentation and intercellular metabolic crosstalk, providing a more holistic understanding of its biological significance across different scales of biological organization.

Refinement of Computational Models for Enhanced Analysis of 4-amino(1,2,3,4-¹³C₄)butanoic acid Metabolic Flux and Compartmentation

The analysis of data from stable isotope tracing experiments heavily relies on sophisticated computational models. nih.gov As experimental techniques become more advanced, there is a corresponding need to refine the computational frameworks used for metabolic flux analysis (MFA) and the modeling of metabolic compartmentation.

Future efforts in this area will likely focus on:

Improved Algorithms for ¹³C-MFA: Developing more robust algorithms to handle the large and complex datasets generated by multi-omics integration and dynamic labeling experiments. worktribe.com This includes improving methods for model selection to avoid overfitting and to choose the most statistically supported metabolic network model from several alternatives. nih.gov

Dynamic Metabolic Flux Analysis (DMFA): Enhancing computational tools for ¹³C-DMFA, which tracks the change in metabolic fluxes over time. This is particularly important for studying systems that are not at a metabolic steady state, but it presents significant computational challenges due to the large amount of data and model complexity. worktribe.com

Multi-Compartment Models: Creating more detailed models that account for metabolic compartmentation between different organelles (e.g., mitochondria and cytosol) or different cell types within a tissue. Analyzing the distribution of the ¹³C label from 4-amino(1,2,3,4-¹³C₄)butanoic acid within these compartments is crucial for understanding cellular and tissue-level metabolism.

Enhanced Model Validation: Improving statistical methods for validating flux maps. A key aspect of this is the rigorous separation of training and validation datasets to ensure that the resulting models are robust and predictive. nih.gov

The development of these next-generation computational tools is essential for extracting maximal biological insight from the data generated by tracing studies with 4-amino(1,2,3,4-¹³C₄)butanoic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.